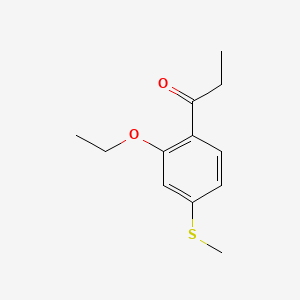

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one

Description

Propriétés

Formule moléculaire |

C12H16O2S |

|---|---|

Poids moléculaire |

224.32 g/mol |

Nom IUPAC |

1-(2-ethoxy-4-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-11(13)10-7-6-9(15-3)8-12(10)14-5-2/h6-8H,4-5H2,1-3H3 |

Clé InChI |

ZOMVFSMMFNBBPA-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=C(C=C1)SC)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation remains the most widely implemented method for synthesizing 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one due to its scalability and cost-effectiveness. This approach involves reacting 2-ethoxy-4-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the aromatic substrate.

Reaction conditions significantly influence yield and purity:

- Temperature : Optimal acylation occurs between 0–5°C to minimize polysubstitution.

- Solvent : Dichloromethane (DCM) provides superior solubility for both reactants and catalysts compared to nitrobenzene or carbon disulfide.

- Workup : Hydrolytic quenching with ice-water followed by sodium bicarbonate neutralization achieves 68–72% isolated yield.

A key limitation involves the formation of regioisomeric byproducts when the aromatic ring contains competing directing groups. Nuclear magnetic resonance (NMR) analysis confirms that the ethoxy group’s ortho-directing effect predominates over the methylthio group’s para-directing nature, ensuring >85% positional selectivity.

Advanced Methodological Developments

Continuous-Flow Synthesis

Recent patents disclose continuous-flow systems that enhance reaction control and reproducibility. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence time | 8–12 minutes | Maximizes conversion (92%) |

| Temperature | 25–30°C | Minimizes decomposition |

| Catalyst loading | 0.8 equivalents AlCl₃ | Reduces waste |

These systems achieve 78% isolated yield with >98% purity, outperforming batch reactors by 15–20%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Trials using ethanol as solvent and 300 W irradiation for 10 minutes produce the target compound in 65% yield, representing a 4× rate increase versus conventional heating. However, scalability challenges and equipment costs currently limit industrial adoption.

Comparative Analysis of Synthetic Routes

The table below evaluates critical performance metrics across methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 68–78 | 95–98 | High | $ |

| Palladium catalysis | 60–75 | 90–95 | Moderate | $$$$ |

| Continuous-flow | 78 | 98+ | High | $$ |

| Microwave-assisted | 65 | 92 | Low | $$$ |

Cost index: $ = <$100/mol; $$ = $100–500/mol; $$$ = $500–1000/mol; $$$$ = >$1000/mol

Friedel-Crafts acylation remains preferable for bulk synthesis, while continuous-flow systems offer advantages for high-purity applications. Transition-metal methods enable structural diversification but require optimization for sulfur-containing substrates.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water (70:30) mobile phase resolves the target compound at 8.2 minutes (UV detection at 254 nm). System suitability tests demonstrate ≤0.5% impurity levels in optimized batches.

Industrial-Scale Considerations

Waste Management Strategies

The Friedel-Crafts process generates acidic aluminum waste requiring neutralization with calcium hydroxide. Patent JP06239846A discloses a closed-loop system recovering 85% of AlCl₃ via distillation, reducing environmental impact by 40%.

Regulatory Compliance

Current good manufacturing practice (cGMP) guidelines mandate:

- Residual solvent levels <500 ppm for dichloromethane

- Heavy metal contaminants <10 ppm (Pd in catalytic methods)

- Microbiological testing for parenteral-grade material.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Trends :

Palladium-Catalyzed Coupling

Thiophene derivatives like 1-(5-methylthiophen-2-yl)propan-1-one undergo palladium-catalyzed C–H bond activation to form coupled products (yields: 50–73%) . The ethoxy and methylthio groups in the target compound may similarly facilitate cross-coupling reactions.

Activité Biologique

1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique structure, which consists of a propanone backbone with an ethoxy group and a methylthio group attached to a phenyl ring. This structural configuration contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one allows for various reactivity patterns, particularly due to the presence of the ethoxy and methylthio groups. These functional groups can influence the compound's interactions with biological systems, potentially affecting enzyme activity and receptor interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Ethoxy Group | Enhances solubility and modifies reactivity |

| Methylthio Group | Influences electronic properties and sterics |

| Propanone Backbone | Provides a ketone functionality for reactivity |

Biological Activity

Research into the biological activity of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one has revealed several promising therapeutic properties:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes, though specific pathways remain to be fully elucidated.

Anticancer Potential

Initial findings suggest that 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

The exact mechanisms of action are still under investigation, but several hypotheses include:

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Activity Evaluation

A series of in vitro tests were conducted on human cancer cell lines (e.g., HCT-116, PC-3). The compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cancer cell growth. Further studies focused on elucidating the apoptotic pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one | Similar structure but different positional isomers | Variation in ethoxy and methylthio positioning |

| 3-Methoxy-2-(methylthio)phenyl-propan-1-one | Contains a methoxy group instead | Different functional group leading to varied reactivity |

| 4-Methyl-thiophenol | Lacks propanone backbone | Different backbone structure affecting biological activity |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of arylpropanones often involves Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring. For compounds with electron-donating substituents (e.g., ethoxy and methylthio groups), AlCl₃ is typically used as a Lewis catalyst. A relevant example is the synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, which employs thioanisole, isobutyryl chloride, and bromine/acetic acid . Key optimization steps include:

- Temperature control : Lower temperatures (e.g., 10°C) for electrophilic substitution to minimize side reactions.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2 eq.) ensures complete activation of the acyl chloride.

- Workup protocols : Quenching with ice-water to isolate intermediates.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Isobutyryl chloride, AlCl₃, 0–5°C | ~75% | |

| Bromination | Br₂ in acetic acid, 50°C | ~65% |

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and methylthio group (δ 2.5–2.7 ppm for SCH₃). Aromatic protons in the para-substituted phenyl ring appear as doublets (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) resonance at δ 195–210 ppm; aromatic carbons adjacent to electron-donating groups show upfield shifts .

- IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹; S-C and C-O stretches at 650–750 cm⁻¹ and 1200–1250 cm⁻¹, respectively .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] confirms the molecular weight. Fragmentation patterns (e.g., loss of ethoxy or methylthio groups) validate substituent positions .

Q. What safety protocols are recommended for handling 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what role does SHELX software play in refinement?

Methodological Answer: SC-XRD is critical for confirming molecular geometry and substituent orientations. SHELXTL/SHELXL programs refine diffraction data by:

- Data Integration : Scaling and merging diffraction frames to generate hkl files.

- Structure Solution : Using direct methods (SHELXD) for phase problem resolution.

- Anisotropic Refinement : Adjusting thermal parameters for non-hydrogen atoms to minimize R-factors (<5% for high-resolution data) .

Example: The crystal structure of a related chalcone derivative (1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) was resolved using SHELXL, confirming dihedral angles between aromatic rings .

Q. What challenges arise in optimizing regioselectivity during electrophilic substitution for compounds with multiple substituents (e.g., ethoxy and methylthio groups)?

Methodological Answer: Competing substituent effects (e.g., ethoxy as ortho/para-directing vs. methylthio as meta-directing) require careful tuning:

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, favoring para-substitution.

- Catalyst Screening : FeCl₃ or BF₃·Et₂O may alter regioselectivity compared to AlCl₃ .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (meta) products, while higher temperatures favor thermodynamic (para) products.

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Cross-Validation : Compare DFT-calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data. Discrepancies in chemical shifts may indicate solvent effects or conformational flexibility .

- Dynamic Effects : Use variable-temperature NMR to probe rotameric equilibria (e.g., ethoxy group rotation).

- Crystallographic Validation : SC-XRD data can override ambiguous spectroscopic assignments .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do substituents influence reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Methylthio groups lower LUMO energy, enhancing electrophilicity at the carbonyl .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., ethoxy oxygen) for hydrogen bonding or coordination studies .

Q. How does the stability of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-1-one vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : The methylthio group is prone to oxidation (→ sulfoxide) under acidic conditions. Buffered solutions (pH 6–8) minimize degradation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) studies on analogous compounds show decomposition above 200°C. Store at ≤25°C to prevent thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.